molecular formula C24H24N2O3 B5436388 3-(benzyloxy)-N-[2-(4-morpholinyl)phenyl]benzamide

3-(benzyloxy)-N-[2-(4-morpholinyl)phenyl]benzamide

Cat. No. B5436388
M. Wt: 388.5 g/mol
InChI Key: YOZUYUNLPUZICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzyloxy)-N-[2-(4-morpholinyl)phenyl]benzamide, also known as BMB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-[2-(4-morpholinyl)phenyl]benzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or modulating the activity of certain receptors. For example, studies have indicated that this compound may inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have indicated that it can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to have anti-inflammatory properties, with studies indicating that it can inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been found to modulate the dopamine receptor, which plays a role in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(benzyloxy)-N-[2-(4-morpholinyl)phenyl]benzamide in lab experiments is that it has been found to exhibit various therapeutic applications, making it a potential candidate for drug development. Additionally, this compound has been found to have low toxicity, making it a safer option compared to other compounds. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects on different biological systems.

Future Directions

For the research on 3-(benzyloxy)-N-[2-(4-morpholinyl)phenyl]benzamide include exploring its potential as a cancer therapy, investigating its mechanism of action, and exploring its potential as a treatment for inflammatory diseases and psychiatric disorders.

Synthesis Methods

The synthesis of 3-(benzyloxy)-N-[2-(4-morpholinyl)phenyl]benzamide involves the reaction of 2-(4-morpholinyl)aniline with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with benzyl alcohol in the presence of a catalyst such as palladium on carbon to yield the final product, this compound.

Scientific Research Applications

3-(benzyloxy)-N-[2-(4-morpholinyl)phenyl]benzamide has been found to exhibit various therapeutic applications in scientific research. It has been shown to have anticancer properties, with studies indicating that it can induce apoptosis in cancer cells. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have antipsychotic properties, with studies indicating that it can modulate the dopamine receptor.

properties

IUPAC Name

N-(2-morpholin-4-ylphenyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c27-24(25-22-11-4-5-12-23(22)26-13-15-28-16-14-26)20-9-6-10-21(17-20)29-18-19-7-2-1-3-8-19/h1-12,17H,13-16,18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZUYUNLPUZICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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